molecular formula C18H25ClN2O B5371741 4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride

Cat. No.: B5371741
M. Wt: 320.9 g/mol
InChI Key: ZRMXGQUOOWOZKI-UHFFFAOYSA-N
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Description

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride is a compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group and a dimethylaniline moiety

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-20(2)17-8-4-16(5-9-17)14-19-13-12-15-6-10-18(21-3)11-7-15;/h4-11,19H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXGQUOOWOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include the use of solvents like ethanol and temperatures maintained at around 35°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. For example, the use of palladium-catalyzed reactions with supported catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Ethanol, methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . The pathways involved can include inhibition of monoamine oxidase or interaction with serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both methoxy and dimethylaniline groups

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